3-(Trifluoromethoxy)-L-phenylalanine

Description

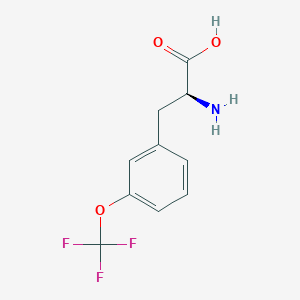

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONQVYUGGCUHI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethoxy L Phenylalanine

Asymmetric Synthesis Approaches for Enantiopure 3-(Trifluoromethoxy)-L-phenylalanine

Achieving high enantiomeric purity is paramount for the biological application of amino acids. Several key strategies have been developed for the asymmetric synthesis of unnatural amino acids, which are applicable to the preparation of this compound.

Enzymatic Synthesis : Biocatalysis offers a highly selective and environmentally benign route. Phenylalanine ammonia (B1221849) lyases (PALs) are particularly effective enzymes that catalyze the stereoselective addition of ammonia to the double bond of a cinnamic acid derivative. frontiersin.orgd-nb.info For the synthesis of the target molecule, 3-(trifluoromethoxy)cinnamic acid would serve as the precursor. The PAL enzyme facilitates the formation of the L-enantiomer with typically high enantiomeric excess (ee). nih.gov This method is advantageous as it operates under mild aqueous conditions and does not require chiral auxiliaries or expensive metal catalysts. frontiersin.org

Asymmetric Hydrogenation : A widely used industrial method involves the asymmetric hydrogenation of a prochiral α,β-unsaturated precursor. This typically starts with an Erlenmeyer-Plöchl condensation between 3-(trifluoromethoxy)benzaldehyde (B1330798) and N-acetylglycine to form an azlactone, which is then hydrolyzed to yield the corresponding α-acetamido-cinnamic acid. This intermediate is then hydrogenated using a chiral transition-metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), to selectively produce the L-enantiomer. researchgate.net

Chiral Auxiliary-Mediated Synthesis : This approach involves covalently attaching a chiral molecule (an auxiliary) to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. For amino acid synthesis, a common strategy is the alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary. For instance, a Schiff base formed from glycine tert-butyl ester and a chiral auxiliary like (S)-N-tert-butanesulfinamide can be deprotonated and then alkylated with 3-(trifluoromethoxy)benzyl bromide. acs.orgthieme-connect.com The auxiliary effectively shields one face of the enolate, leading to preferential alkylation from the opposite face. Subsequent acidic cleavage of the auxiliary yields the desired L-amino acid ester with high diastereoselectivity. acs.orgmdpi.com

| Method | Precursor | Key Reagent/Catalyst | Advantages | Disadvantages |

| Enzymatic Synthesis | 3-(Trifluoromethoxy)cinnamic acid | Phenylalanine Ammonia Lyase (PAL) | High enantioselectivity (>99% ee), mild aqueous conditions, environmentally friendly. frontiersin.orgnih.gov | Substrate scope can be limited by the specific enzyme variant. |

| Asymmetric Hydrogenation | α-Acetamido-3'-(trifluoromethoxy)cinnamic acid | Chiral Rhodium or Ruthenium catalyst (e.g., Rh-DuPhos) | High yields and enantioselectivity, well-established for industrial scale-up. | Requires high-pressure hydrogen gas, expensive noble metal catalysts. |

| Chiral Auxiliary | Glycine ester derivative, 3-(Trifluoromethoxy)benzyl bromide | Chiral sulfinamide or other auxiliaries | High diastereoselectivity, reliable and predictable stereochemical outcome. acs.orgthieme-connect.com | Requires additional steps for attachment and removal of the auxiliary. |

Development of Robust Chemical Reaction Pathways for Trifluoromethoxylation

The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a key challenge in synthesizing the target compound. This functional group cannot be easily installed and requires specialized reagents and conditions.

The most practical and convergent strategy involves starting with an aromatic precursor that already contains the trifluoromethoxy group. This avoids subjecting the delicate amino acid structure to the often harsh conditions required for trifluoromethoxylation. Pathways to synthesize key precursors like 3-hydroxybenzaldehyde (B18108) or 3-bromobenzaldehyde, which can then be converted to their trifluoromethoxy analogues, are well-established. For example, phenols can be converted to aryl trifluoromethyl ethers via several methods, including reaction with fluorophosgene followed by fluorination with SF4/HF, or through oxidative desulfurization-fluorination of xanthates. nih.gov

More recently, direct C-H trifluoromethoxylation of arenes has emerged as a powerful, albeit less selective, technique. These reactions often proceed via a radical mechanism, where a trifluoromethoxy radical (•OCF3) is generated and adds to the aromatic ring. nih.gov Reagents capable of generating this radical include bis(trifluoromethyl)peroxide (BTMP) activated by light (photoredox catalysis) or a TEMPO catalyst. fu-berlin.deresearchgate.netnih.gov While offering a direct route, controlling the regioselectivity (ortho, meta, para) on a substituted benzene (B151609) ring can be difficult, often leading to mixtures of isomers. nih.gov Therefore, for a specific target like this compound, using a pre-functionalized starting material is generally preferred.

Precursor Derivatization and Stereoselective Transformations

Convergent synthetic routes, where the chiral amino acid backbone and the substituted aromatic ring are prepared separately and then joined, are highly efficient.

A primary route begins with the commercially available 3-(Trifluoromethyl)benzaldehyde . chemicalbook.commedchemexpress.com This precursor can be transformed into a dehydroamino acid derivative through several condensation reactions. The Erlenmeyer-Plöchl synthesis, for example, reacts the aldehyde with N-acetylglycine to form an azlactone, which serves as a direct precursor for asymmetric hydrogenation as described in section 2.1.

Alternatively, a 3-(trifluoromethoxy)benzyl halide (e.g., the bromide) can be used as an electrophile in the diastereoselective alkylation of a chiral glycine enolate equivalent. This is a common strategy in chiral auxiliary-based methods. nih.gov

Cross-coupling reactions provide another powerful avenue. A Negishi cross-coupling, for instance, can form the crucial carbon-carbon bond between the aromatic ring and the amino acid side chain. This would involve reacting a protected β-iodoalanine derivative with an organozinc reagent prepared from 3-(trifluoromethoxy)bromobenzene. nih.gov The reaction is catalyzed by a palladium complex, often with a phosphine ligand, to afford the protected amino acid. princeton.edu

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing yield, ensuring high purity, and achieving excellent stereoselectivity. Each synthetic step has parameters that can be fine-tuned.

For the PAL-catalyzed hydroamination , key variables include pH, temperature, ammonia concentration, and enzyme loading. High concentrations of ammonia (often several molar) are required to push the reaction equilibrium towards amination rather than elimination. frontiersin.org The optimal pH and temperature are specific to the enzyme variant being used but are typically in the range of 8.5-10.5 and 30-40 °C, respectively.

In Negishi cross-coupling reactions , the choice of catalyst, ligand, solvent, and temperature significantly impacts the outcome. The palladium source (e.g., Pd2(dba)3) and the phosphine ligand are critical. Bulky, electron-rich ligands like RuPhos or SPhos can improve reaction efficiency by promoting the rate-limiting oxidative addition step and preventing undesirable side reactions. bucknell.edu Solvents like DMF or THF are common, and recent studies have shown that blue light irradiation can sometimes accelerate the reaction. nih.govbeilstein-journals.org

| Parameter | PAL-catalyzed Amination | Negishi Cross-Coupling |

| Catalyst | Phenylalanine Ammonia Lyase (e.g., AvPAL, PbPAL) frontiersin.org | Palladium complex (e.g., Pd2(dba)3) |

| Key Reagent | High concentration of ammonia (e.g., 5-10 M) | Organozinc reagent, phosphine ligand (e.g., SPhos) |

| Solvent | Aqueous buffer (e.g., Tris-HCl) | Anhydrous organic solvent (e.g., DMF, THF) |

| Temperature | 30-40 °C frontiersin.org | Room temperature to 60 °C |

| Optimization Goal | Maximize conversion, maintain enzyme stability. | Maximize yield, minimize homo-coupling and proto-dehalogenation. bucknell.edu |

Scalable Synthesis Protocols for Research Applications

For a compound to be useful in research, its synthesis must be scalable to produce gram quantities or more. rsc.org Several of the discussed methodologies are well-suited for scale-up.

Enzymatic synthesis is highly attractive for large-scale production due to its use of water as a solvent, mild reaction conditions, and the high selectivity of the biocatalyst. nih.gov Enzymes can be immobilized on solid supports, which allows for their easy separation from the reaction mixture and reuse. Furthermore, these immobilized enzymes can be used in continuous flow reactors, enabling efficient and automated production over extended periods. frontiersin.org

Asymmetric hydrogenation is a proven industrial technology used in the large-scale manufacture of several amino acids and pharmaceutical intermediates. The process is efficient and high-yielding, and while it requires specialized high-pressure equipment, the methodology is robust and well-understood.

Finally, metallaphotoredox catalysis, which can be used in cross-coupling reactions, is amenable to scale-up using flow chemistry . princeton.edu Continuous flow reactors offer precise control over reaction parameters like temperature and residence time, and their high surface-area-to-volume ratio allows for efficient irradiation in photochemical reactions, making the process safe and scalable. princeton.edu

Biochemical Incorporation of 3 Trifluoromethoxy L Phenylalanine into Biomolecules

Genetic Code Expansion Systems for Site-Specific Amino Acid Integration

The cornerstone of site-specifically incorporating 3-(Trifluoromethoxy)-L-phenylalanine into a protein's primary sequence is the utilization of genetic code expansion technology. This methodology relies on the creation of an orthogonal translation system that operates in parallel with the cell's natural protein synthesis machinery but is engineered to recognize a unique codon and charge a specific tRNA with the desired ncAA.

Nonsense Codon Suppression Strategies in Prokaryotic Expression Systems

In prokaryotic systems like Escherichia coli, the most prevalent strategy for site-specific incorporation of ncAAs is nonsense codon suppression. labome.comresearchgate.net This involves repurposing one of the three canonical stop codons (UAG - amber, UAA - ochre, or UGA - opal) to encode the ncAA. labome.com The amber codon (UAG) is most frequently used due to its low natural abundance and the availability of efficient suppressor tRNAs. labome.com

The system requires the co-expression of the engineered orthogonal aaRS and its cognate suppressor tRNA, which has its anticodon mutated to CUA to recognize the UAG codon. When the ribosome encounters a UAG codon in the mRNA of the target protein, the suppressor tRNA charged with this compound will bind to this codon, leading to the incorporation of the ncAA into the growing polypeptide chain. researchgate.net Competition with the endogenous release factor 1 (RF1), which normally recognizes the UAG codon and terminates translation, can be a limiting factor. To address this, engineered E. coli strains with a deleted or down-regulated RF1 gene can be used to improve incorporation efficiency.

Eukaryotic Cell-Based Systems for Ribosomal Incorporation

The incorporation of this compound into proteins in eukaryotic cells, including yeast and mammalian cells, follows similar principles to prokaryotic systems but with added complexities. biorxiv.org The orthogonal aaRS/tRNA pair must not cross-react with the more complex eukaryotic translational machinery. biorxiv.org The pyrrolysyl-tRNA synthetase from Methanosarcina species is often favored for eukaryotic applications due to its inherent orthogonality. oregonstate.eduoregonstate.edu

Nonsense suppression remains a viable strategy in eukaryotes. acs.org However, the efficiency can be impacted by the eukaryotic release factor 1 (eRF1), which recognizes all three stop codons. Strategies to enhance incorporation include the co-expression of a dominant-negative eRF1 mutant or the use of cell lines with reduced eRF1 levels. Furthermore, the delivery of the plasmids encoding the orthogonal pair and the target gene into eukaryotic cells requires appropriate transfection methods or the generation of stable cell lines.

Evaluation of Translational Fidelity and Efficiency

The fidelity of this compound incorporation is paramount to ensure the production of a homogenous protein population. Fidelity refers to the accuracy with which the ncAA is incorporated at the designated codon and the exclusion of canonical amino acids at that site. Efficiency, on the other hand, relates to the yield of the full-length protein containing the ncAA.

Translational fidelity is typically assessed using mass spectrometry. nih.gov By analyzing the intact protein or proteolytic digests, the precise mass of the protein can be determined, confirming the successful incorporation of this compound and the absence of mis-incorporated canonical amino acids. nih.gov High-resolution mass spectrometry can differentiate between the desired ncAA and natural amino acids that might be mistakenly incorporated.

The efficiency of incorporation can be quantified by comparing the yield of the full-length protein (produced in the presence of the ncAA) to the amount of truncated product (produced in its absence). This is often visualized by SDS-PAGE and Western blotting, followed by densitometry analysis. Reporter proteins like green fluorescent protein (GFP) are also valuable tools, as the fluorescence intensity can provide a direct readout of full-length protein expression. nih.gov

Orthogonality Assessment with Endogenous Cellular Machinery

A critical requirement for the successful incorporation of this compound is the orthogonality of the engineered aaRS/tRNA pair. This means that the engineered synthetase should only acylate its cognate tRNA with this compound and not with any of the 20 canonical amino acids. nih.gov Conversely, the engineered tRNA should not be recognized and charged by any of the host's endogenous synthetases.

The orthogonality of the synthetase is typically evaluated through in vivo experiments. Cells expressing the orthogonal pair and a reporter gene with a nonsense codon are grown in the absence of this compound. If the synthetase is truly orthogonal, there should be no production of the full-length reporter protein, as no canonical amino acid should be incorporated at the nonsense codon. oregonstate.edu Any background signal would indicate a lack of orthogonality.

The orthogonality of the tRNA is generally high for pairs derived from different domains of life (e.g., an archaeal tRNA in a bacterial host). The unique structural features of these tRNAs prevent their recognition by the host's synthetases.

Table 2: Methods for Assessing Fidelity and Orthogonality

| Parameter | Method | Principle |

| Translational Fidelity | Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirms the precise mass of the expressed protein, verifying the incorporation of the non-canonical amino acid. |

| Tandem Mass Spectrometry (MS/MS) | Provides sequence information, confirming the exact site of incorporation. | |

| Incorporation Efficiency | SDS-PAGE and Western Blotting | Compares the amount of full-length protein to truncated product. |

| Fluorescence Reporter Assays (e.g., GFP) | Fluorescence intensity correlates with the yield of full-length protein. | |

| Synthetase Orthogonality | In vivo reporter assays in the absence of the ncAA | Lack of reporter expression indicates the synthetase does not charge canonical amino acids. |

| tRNA Orthogonality | In vitro aminoacylation assays | Demonstrates that endogenous synthetases do not charge the orthogonal tRNA. |

Strategies for Enhanced Protein Expression with Incorporated this compound

Several factors can limit the yield of proteins containing this compound. These include the efficiency of the orthogonal aaRS, the expression levels of the orthogonal pair, the competition with release factors, and the cellular uptake of the ncAA. A number of strategies have been developed to address these limitations and enhance protein expression.

One key strategy is to optimize the expression of the orthogonal aaRS and tRNA. Placing these components on a plasmid with a high copy number or under the control of a strong, inducible promoter can increase their cellular concentrations. nih.gov Additionally, co-evolving the synthetase and tRNA can lead to improved interactions and higher aminoacylation efficiency.

To overcome the competition with release factors, particularly in prokaryotes, the use of engineered strains with altered release factor activity is beneficial. As mentioned previously, RF1 knockout strains can significantly improve the suppression of the UAG codon.

The cellular uptake of this compound can also be a bottleneck. Optimizing the concentration of the ncAA in the growth medium is a straightforward approach. For amino acids with poor membrane permeability, co-expression of a specific amino acid transporter could potentially enhance intracellular concentrations.

Finally, optimizing the codon context surrounding the nonsense codon can influence the efficiency of suppression. Certain nucleotide sequences upstream and downstream of the target codon can promote more efficient readthrough by the suppressor tRNA.

Applications in Advanced Protein Engineering and Design

Modulation of Protein Structural Integrity and Stability Profiles

The introduction of 3-(Trifluoromethoxy)-L-phenylalanine into a protein's primary sequence can significantly influence its structural integrity and stability. The trifluoromethoxy group is highly hydrophobic and electron-withdrawing, which can alter local and global protein structure through a variety of mechanisms.

Detailed research findings on the specific effects of this compound are limited in the public domain. However, studies on related fluorinated phenylalanine analogs provide a framework for understanding its potential impact. For instance, the incorporation of trifluoromethyl-L-phenylalanine has been shown to enhance protein stability. This stabilization is often attributed to favorable hydrophobic interactions and the ability of the trifluoromethyl group to promote specific packing arrangements within the protein core. It is plausible that the trifluoromethoxy group in this compound would confer similar, if not enhanced, stabilizing effects due to its greater hydrophobicity compared to a trifluoromethyl group.

Table 1: Potential Effects of this compound on Protein Stability

| Parameter | Predicted Effect | Rationale |

|---|---|---|

| Thermal Stability (Tm) | Increase | Enhanced hydrophobic interactions within the protein core. |

| Denaturant Resistance | Increase | Favorable packing and exclusion of denaturant molecules. |

Impact on Protein Folding Dynamics and Refoldability

Engineering of Protein-Ligand Binding Affinity and Selectivity

The trifluoromethoxy group can serve as a powerful tool for engineering protein-ligand interactions. Its unique electronic properties, being strongly electron-withdrawing, can modulate cation-π, anion-π, and other non-covalent interactions within a binding pocket. The hydrophobicity of the group can also be leveraged to enhance binding affinity for hydrophobic ligands.

While direct experimental data for this compound is scarce, research on other fluorinated phenylalanines has demonstrated the ability to tune binding affinity and selectivity. For example, the incorporation of fluorinated phenylalanines has been used to probe and enhance the binding of ligands to various receptors. The specific placement of the trifluoromethoxy group at the meta position offers a unique vector for interaction within a binding site that is distinct from para or ortho substitutions.

Alteration of Enzyme Catalytic Activity and Substrate Specificity

The precise positioning of this compound within an enzyme's active site can lead to significant alterations in its catalytic activity and substrate specificity. The electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby catalytic residues, thereby modulating their reactivity. Furthermore, the steric bulk and hydrophobicity of the side chain can reshape the active site, favoring the binding of some substrates over others.

While specific examples for this compound are not prevalent in the literature, the principle of using unnatural amino acids to engineer enzyme function is well-established. For instance, the introduction of novel functional groups has been shown to alter the catalytic mechanisms and substrate preferences of various enzymes.

Rational Design of Peptides and Proteins with Modified Bioactivity

The incorporation of this compound into peptides and proteins can be a key strategy in the rational design of molecules with modified or enhanced bioactivity. The increased hydrophobicity can improve membrane permeability of peptides, while the enhanced metabolic stability of the C-F bond can increase their in vivo half-life.

The unique properties of the trifluoromethoxy group can be exploited to fine-tune interactions with biological targets. For example, in peptide-based drug design, this amino acid could be used to optimize binding to a specific receptor or to block a particular protein-protein interaction.

Strategies for Site-Specific Protein Immobilization and Conjugation

While the trifluoromethoxy group itself is not typically used as a direct handle for bioorthogonal conjugation, its presence can influence the local environment to facilitate such reactions. More commonly, other unnatural amino acids with specific reactive groups (e.g., azides, alkynes) are co-incorporated for direct, site-specific immobilization and conjugation.

However, the unique NMR signature of the fluorine atoms in the trifluoromethoxy group can be used to monitor the success and efficiency of conjugation reactions at a nearby site. This makes this compound a potentially valuable spectroscopic probe in the development of protein bioconjugates.

Spectroscopic Applications and Biophysical Probes Utilizing 3 Trifluoromethoxy L Phenylalanine

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Characterization

¹⁹F NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. The ¹⁹F nucleus offers several advantages: it has a high gyromagnetic ratio (83% of the sensitivity of ¹H), 100% natural abundance, and a wide chemical shift range, making it highly sensitive to the local molecular environment. acs.org Since fluorine is virtually absent in biological systems, its introduction via a labeled amino acid provides a background-free signal, enabling the study of specific sites within large proteins or complex biological mixtures. acs.org The trifluoromethoxy group (-OCF₃) provides a strong, single resonance from three equivalent fluorine atoms, enhancing signal intensity. nih.gov

The chemical shift of the ¹⁹F nucleus in the trifluoromethoxy group is exquisitely sensitive to its immediate surroundings. nih.gov When 3-(Trifluoromethoxy)-L-phenylalanine is incorporated into a protein, any change in the protein's conformation that alters the local environment of the probe will result in a corresponding change in its ¹⁹F NMR chemical shift. This property allows researchers to monitor dynamic processes such as protein folding, domain movements, and allosteric transitions between different functional states. nih.gov

For instance, the transition of an enzyme from an inactive to an active state often involves subtle rearrangements of its structure. If the probe is placed at a strategic position, such conformational changes can be observed as distinct shifts or the appearance of new peaks in the ¹⁹F NMR spectrum, providing insights into the mechanism of activation. nih.govnih.gov This method is capable of detecting subtle conformational changes occurring both near the active site and at distant locations within the protein. nih.gov

¹⁹F NMR is a valuable tool for characterizing the binding of ligands, inhibitors, or other proteins. acs.orgnih.gov When a small molecule or another protein binds, it can alter the chemical environment of the incorporated trifluoromethoxy probe, leading to a measurable chemical shift perturbation. The magnitude of this shift can provide information about the binding event and can be used to determine binding affinities (Kd).

By incorporating this compound at various sites, it is possible to map the binding interface. Residues that experience significant chemical shift changes upon ligand binding are likely located at or near the interaction site. This "protein-observed" ¹⁹F NMR approach is particularly useful in fragment-based drug discovery for screening compound libraries and characterizing hits. nih.gov

The utility of a ¹⁹F probe is determined by the sensitivity of its chemical shift to changes in the local environment, often referred to as its chemical shift dispersion. nih.govnih.gov The trifluoromethoxy (-OCF₃) group serves as an effective environmental probe, although its sensitivity can differ from that of the more commonly used trifluoromethyl (-CF₃) group. nih.gov

The chemical shift of trifluoromethyl-containing probes is known to be highly sensitive to solvent polarity. nih.govresearchgate.net Studies comparing different fluorinated probes have provided insights into their relative sensitivities. For example, research on filamin A domain 5 (FLN5) involved the site-specific incorporation of both 4-(trifluoromethyl)-L-phenylalanine (tfmF) and 4-(trifluoromethoxy)-L-phenylalanine (OCF₃Phe). The results indicated that while both probes yielded high signal-to-noise resonances, the chemical shift dispersion for OCF₃Phe was reduced compared to that of tfmF, suggesting a somewhat lower sensitivity to the protein environment in that specific context.

| Fluorinated Probe | Abbreviation | Relative Chemical Shift Dispersion (ppm) | Key Observation |

|---|---|---|---|

| 4-(trifluoromethyl)-L-phenylalanine | tfmF | ~0.4 | Exhibits a wider range of chemical shifts across 18 different labeled sites. |

| 4-(trifluoromethoxy)-L-phenylalanine | OCF₃Phe | Reduced by ~30% vs. tfmF | Yields high signal-to-noise but with a comparatively narrower chemical shift range. |

This difference highlights that the choice of a ¹⁹F probe can be optimized depending on the specific requirements of the experiment, balancing factors like signal intensity and environmental sensitivity.

A significant advantage of ¹⁹F NMR is its applicability to complex biological environments, including living cells. nih.govrhhz.net The absence of a natural fluorine background signal in cells allows for the clear detection of the ¹⁹F-labeled protein. acs.orgacs.org Genetically encoding the incorporation of this compound in response to a nonsense codon allows for the expression of a specifically labeled protein directly within a cellular environment. nih.gov

In-cell ¹⁹F NMR studies can provide crucial information about a protein's structure, stability, and interactions in its native context, which can differ significantly from in vitro conditions. acs.org The sensitivity and resolution of ¹⁹F NMR have proven sufficient to differentiate between protein environments even within the crowded milieu of a cell, making it a powerful technique for cellular contextual analysis. nih.gov

Design and Application of Photoreactive Derivatives

To map biomolecular interactions directly, this compound can be conceptually developed into a photoreactive probe. This involves the chemical attachment of a photoactivatable group to the amino acid, transforming it into a tool for photoaffinity labeling.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of proteins, nucleic acids, and other biomolecules. nih.govnih.gov A typical photoaffinity probe consists of a recognition moiety (in this case, a peptide or protein containing the modified amino acid), a photoreactive group, and often a reporter tag for detection and isolation. nih.gov Upon binding to its target, the probe is irradiated with UV light of a specific wavelength, which activates the photoreactive group. This generates a highly reactive, short-lived intermediate (such as a carbene or nitrene) that forms a stable covalent bond with nearby residues at the interaction site. researchgate.netnih.gov

The design of a photoreactive derivative of this compound would involve incorporating a well-established photophore onto its structure. Common photoreactive groups used to create unnatural amino acids include:

Trifluoromethyl-phenyldiazirines : These groups are stable in ambient light but, upon UV irradiation (~350-360 nm), extrude nitrogen gas to form a highly reactive carbene. researchgate.netnih.govsigmaaldrich.com This carbene can insert into C-H, N-H, or O-H bonds in close proximity. researchgate.net A derivative could be synthesized where a trifluoromethyl-diazirinyl moiety is attached to the phenyl ring of this compound.

Benzophenones : Upon irradiation (~350 nm), benzophenone (B1666685) forms a triplet biradical that can abstract a hydrogen atom from neighboring C-H bonds, resulting in a covalent crosslink. nih.govnih.gov

Aryl Azides : These are activated by UV light to form highly reactive nitrene intermediates, which can participate in a variety of insertion and addition reactions to form covalent bonds. nih.govnih.gov

By incorporating such a designed, dual-function amino acid into a protein, researchers could perform experiments where the trifluoromethoxy group is first used as a ¹⁹F NMR reporter to confirm binding and characterize the interaction, after which the photoreactive group is activated to covalently capture the binding partner for subsequent identification by techniques like mass spectrometry.

Targeted Crosslinking Strategies in Complex Biological Systems

The site-specific incorporation of non-canonical amino acids into proteins provides a powerful tool for elucidating protein-protein interactions (PPIs) within their native cellular environment. Photoactivatable analogs of phenylalanine, when integrated into a protein of interest, can be triggered by UV light to form covalent crosslinks with nearby interacting partners. This methodology allows for the "capture" of transient or weak interactions that are often difficult to detect using traditional biochemical techniques. While direct studies employing this compound for this purpose are not extensively documented, the principles are well-established through the use of other phenylalanine analogs such as p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (azF). nih.govnih.govresearchgate.netconsensus.app

Upon irradiation with UV light, the benzophenone moiety of pBpa forms a reactive triplet diradical that can abstract a hydrogen atom from a neighboring molecule, leading to the formation of a covalent bond. nih.gov Similarly, the azido (B1232118) group of azF, upon photoactivation, generates a highly reactive nitrene intermediate that can insert into C-H, N-H, or O-H bonds of an interacting protein. The trifluoromethoxy group at the meta position of the phenyl ring in this compound could potentially influence the photoreactivity and crosslinking efficiency of such analogs, although specific research on this is limited.

Recent studies have demonstrated that modifying the electronic properties of the photo-crosslinker can enhance its efficiency. For instance, the incorporation of electron-deficient halogenated pBpa analogs has been shown to increase the yields of photocrosslinking for protein-protein interactions. nih.gov This suggests that the electron-withdrawing nature of the trifluoromethoxy group could potentially modulate the photoreactive properties of a phenylalanine-based crosslinker.

A generalized workflow for a targeted crosslinking experiment in a complex biological system, such as live cells, would involve the following steps:

Genetic Encoding: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the photoactivatable phenylalanine analog at a specific site within a protein of interest in response to a nonsense codon (e.g., the amber stop codon, TAG).

Expression in Biological System: The modified protein is expressed in the chosen biological system, for example, in cultured cells or a whole organism.

Photoactivation: The system is irradiated with UV light of a specific wavelength to activate the photo-crosslinker, inducing covalent bond formation with interacting proteins.

Isolation and Identification: The crosslinked protein complexes are then isolated from the cellular lysate, often via affinity purification of the tagged bait protein.

Analysis: The interacting partner proteins are identified using techniques such as mass spectrometry.

This approach allows for the identification of direct and proximal interaction partners in a physiologically relevant context, providing valuable insights into cellular signaling pathways and the architecture of protein interaction networks.

Utilization in Other Advanced Spectroscopic Techniques

The unique properties of fluorinated amino acids, including this compound, extend their utility to a range of other advanced spectroscopic techniques beyond conventional NMR and crosslinking studies. The presence of the trifluoromethoxy group can serve as a sensitive reporter in various spectroscopic methods.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, can provide detailed information about the local environment and conformational changes of a protein. The C-F bonds in fluorinated amino acids give rise to vibrational modes in a region of the spectrum that is typically free from interference from the natural amino acids of the protein. This creates a "vibrational window" that allows for the specific monitoring of the fluorinated probe. While extensive studies on the vibrational spectra of this compound within proteins are not widely available, research on L-phenylalanine and its derivatives provides a basis for understanding its potential applications. yildiz.edu.tr Changes in the frequency and intensity of the C-F vibrational bands can report on alterations in the local electrostatic environment, hydrogen bonding, and solvent accessibility of the labeled site upon ligand binding or protein conformational changes.

Fluorescence Spectroscopy

While the intrinsic fluorescence of the trifluoromethoxy group itself is not typically exploited, its presence can influence the photophysical properties of a nearby fluorophore in techniques like Förster Resonance Energy Transfer (FRET). The introduction of this fluorinated analog could subtly alter the local environment, which may affect the efficiency of energy transfer between a donor and an acceptor fluorophore, providing a means to probe conformational changes.

The following table summarizes the potential applications of this compound in various spectroscopic techniques, drawing parallels from research on similar fluorinated amino acids.

| Spectroscopic Technique | Application | Information Gained |

| ¹⁹F NMR Spectroscopy | Probing protein structure and dynamics | Local environment, conformational changes, ligand binding, protein folding |

| Targeted Photo-Crosslinking | Identifying protein-protein interactions | In vivo and in vitro interaction partners, mapping interaction interfaces |

| Vibrational Spectroscopy (FTIR/Raman) | Monitoring local environmental changes | Electrostatic environment, hydrogen bonding, solvent accessibility |

| Fluorescence Spectroscopy (e.g., FRET) | Probing conformational changes | Distance changes between labeled sites |

It is important to note that while the potential for these applications is high, further empirical research is needed to fully characterize the spectroscopic properties and utility of this compound in these advanced techniques.

Mechanistic Investigations of Molecular Interactions and Biological Activities

Characterization of Enzyme Inhibition and Modulatory Effects

The introduction of fluorine-containing functional groups into amino acids can profoundly alter their interaction with enzymes. While specific inhibitory data for 3-(Trifluoromethoxy)-L-phenylalanine is not extensively documented, the behavior of similar fluorinated phenylalanine derivatives provides a strong basis for its potential enzymatic interactions.

Fluorinated phenylalanines have been incorporated into peptide-based inhibitors to target specific enzymes, such as the proteasome. The proteasome's catalytic subunits (β1, β2, and β5) are crucial for protein degradation, and subunit-specific inhibitors are valuable tools in cancer research. nih.govresearchgate.net Studies on peptide epoxyketone proteasome inhibitors have shown that incorporating fluorinated phenylalanine derivatives can have a profound effect on inhibitor potency and selectivity. nih.govresearchgate.net For example, certain fluorinated versions enhance specificity for the β5 subunit. nih.gov The trifluoromethoxy group, with its unique electronic properties, is hypothesized to influence the binding affinity and selectivity of peptide inhibitors for their target enzymes.

Furthermore, phenylalanine and its derivatives are known to interact with Phenylalanine Hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine. nih.govnih.govnih.gov Deficiencies in PAH lead to phenylketonuria (PKU). nih.govnih.gov Studies have shown that derivatives of L-phenylalanine can act as modulators of PAH activity. nih.gov Given the structural similarity, this compound is expected to interact with the active or allosteric sites of PAH, potentially modulating its catalytic function.

Table 1: Effect of Phenylalanine Analogs on Enzyme Activity

| Compound/Analog | Target Enzyme | Observed Effect |

| Fluorinated Phe Derivatives (in peptides) | Proteasome (β5 subunit) | Enhanced inhibitor potency and selectivity. nih.govresearchgate.net |

| L-Phenylalanine (substrate) | Phenylalanine Hydroxylase (PAH) | Allosteric activation at high concentrations. nih.gov |

| 3-Hydroxyquinolin-2(1H)-one derivatives | Phenylalanine Hydroxylase (PAH) | Act as protectors/stabilizers of enzyme activity. nih.gov |

This table presents data for related phenylalanine analogs to infer the potential activity of this compound.

Analysis of Receptor Binding and Activation Mechanisms

L-phenylalanine and its analogs are recognized as ligands for various receptors, particularly G protein-coupled receptors (GPCRs), which are a major class of drug targets. ethz.chscholaris.cascholaris.canih.gov

Research has demonstrated that L-phenylalanine can activate a range of orphan GPCRs, suggesting a broader role for this amino acid in cellular signaling than previously understood. scholaris.cascholaris.ca One of the most well-characterized interactions is with the Calcium-Sensing Receptor (CaSR), a Class C GPCR. L-phenylalanine acts as a positive allosteric modulator of the CaSR, enhancing its sensitivity to extracellular calcium. nih.gov This modulation is crucial for processes like hormone secretion. The binding site for L-phenylalanine on the CaSR has been identified in the hinge region of the receptor's extracellular domain. nih.gov It is highly probable that this compound, as a derivative, would also bind to this site, with the trifluoromethoxy group potentially altering the affinity and modulatory potency due to its size and electronic properties.

Additionally, phenylalanine derivatives are substrates for the L-type Amino Acid Transporter 1 (LAT1), which is not a receptor but a critical transporter protein. Structure-activity relationship studies on halogenated phenylalanines have shown that the position and nature of the substituent on the phenyl ring are critical for affinity and selectivity for LAT1. nih.gov Specifically, meta-substituted derivatives often exhibit high affinity. researchgate.net As this compound is a meta-substituted analog, it is predicted to be a substrate for LAT1.

Table 2: Receptor and Transporter Interactions of Phenylalanine and Analogs

| Compound/Analog | Target Receptor/Transporter | Mechanism of Action |

| L-Phenylalanine | Calcium-Sensing Receptor (CaSR) | Positive allosteric modulator, enhances response to Ca²⁺. nih.gov |

| L-Phenylalanine | Various Orphan GPCRs | Agonist, leading to receptor activation. scholaris.cascholaris.ca |

| Halogenated Phenylalanines | L-type Amino Acid Transporter 1 (LAT1) | Substrate; affinity and selectivity depend on substituent position. nih.gov |

| Phenylalanine-derived β-Lactams | Transient Receptor Potential M8 (TRPM8) | Antagonist, inhibits menthol-induced Ca²⁺ influx. nih.gov |

This table includes data for L-phenylalanine and its derivatives to project the potential interactions of this compound.

Investigation of Effects on Cellular Signaling Pathways

The interaction of amino acids with receptors and transporters initiates downstream cellular signaling cascades. A key pathway regulated by L-phenylalanine is the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. mdpi.comnih.gov

Studies in bovine mammary epithelial cells have shown that L-phenylalanine regulates the synthesis of milk proteins by activating the LAT1-mTOR pathway. mdpi.comnih.gov The process involves the transport of phenylalanine into the cell via LAT1, which subsequently activates mTORC1 signaling. mdpi.com This activation leads to the phosphorylation of downstream effectors like S6K1 and 4EBP1, promoting the initiation of protein translation. mdpi.comnih.gov Given that this compound is expected to be a substrate for LAT1, it is plausible that it could similarly influence the mTOR pathway. The efficiency of this process would depend on its transport kinetics and its ability to be recognized by the intracellular amino acid sensing machinery that signals to mTOR.

Furthermore, the activation of GPCRs by L-phenylalanine analogs leads to a variety of cellular responses, including the mobilization of intracellular calcium and the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels, depending on the specific G protein (e.g., Gq, Gs, or Gi) the receptor is coupled to. nih.govnih.gov

Role in the Development of Targeted Molecular Tools

Non-canonical amino acids containing unique functional groups or isotopes are invaluable as molecular tools in chemical biology and proteomics. The trifluoromethoxy group of this compound contains three fluorine-19 (¹⁹F) atoms, making it an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. gce4all.orgoregonstate.edu

¹⁹F NMR is a powerful technique for studying protein structure, dynamics, and interactions because fluorine is virtually absent in biological systems, providing a clear background for detection. oregonstate.edu Site-specific incorporation of a ¹⁹F-labeled amino acid, such as a trifluoromethoxy- or trifluoromethyl-phenylalanine, into a protein allows researchers to monitor conformational changes in real-time upon ligand binding or interaction with other proteins. ethz.chgce4all.org This approach has been successfully used to study the activation states of GPCRs like the cannabinoid receptor 1. ethz.ch

Beyond its use as an NMR probe, this compound serves as a versatile building block in medicinal chemistry. medchemexpress.com Its incorporation into peptides can enhance their metabolic stability, hydrophobicity, and binding affinity for their targets. The unique properties of the trifluoromethoxy group can be exploited to fine-tune the pharmacological profiles of peptide-based drugs. acs.org

Structure-Activity Relationship Studies of Conjugates

While specific structure-activity relationship (SAR) studies for conjugates of this compound are not available, extensive research on other phenylalanine conjugates provides a framework for understanding how structural modifications would impact biological activity. nih.govresearchgate.netmdpi.com

SAR studies are crucial for designing prodrugs that can target specific transporters like LAT1 for delivery to the brain or tumors. nih.govresearchgate.net These studies have highlighted several key principles:

Free Amino and Carboxyl Groups : The presence of the free α-amino and α-carboxyl groups of the phenylalanine core is essential for recognition by LAT1. researchgate.net

Linker Type : The nature of the chemical bond (e.g., amide vs. ester) linking a drug molecule to phenylalanine affects stability and transporter interaction. Amide bonds, for instance, can offer superior hydrogen bonding properties. researchgate.net

Substituent Position : The position of substituents on the phenyl ring significantly influences affinity for LAT1. Meta-substituted (position 3) derivatives often show favorable interactions. researchgate.net

Substituent Properties : The size, lipophilicity, and electronic nature of the substituent are critical. The trifluoromethoxy group at the meta-position would contribute significant lipophilicity and electron-withdrawing character, which would be expected to strongly influence the conjugate's interaction with the transporter's binding pocket.

These principles guide the design of novel phenylalanine-containing peptidomimetics and drug conjugates, for instance, in the development of HIV-1 capsid binders where the phenylalanine core is crucial for maintaining antiviral activity. mdpi.com

Metabolic Fate of this compound: A Review of Current Understanding

The scientific community has a long-standing interest in the metabolic pathways of amino acids and their synthetic analogs, driven by their potential applications in pharmacology and biotechnology. While the metabolism of naturally occurring L-phenylalanine is well-documented, the biotransformation of its fluorinated derivatives, such as this compound, remains a subject of ongoing investigation. This article explores the current, albeit limited, understanding of the metabolic pathway studies and biotransformation of this specific compound.

Metabolic Pathway Studies and Biotransformation of 3 Trifluoromethoxy L Phenylalanine

Detailed, publicly available research specifically outlining the complete metabolic pathway and biotransformation of 3-(Trifluoromethoxy)-L-phenylalanine is scarce. However, based on the known metabolism of L-phenylalanine and other fluorinated analogs, several potential metabolic routes can be hypothesized. The introduction of the trifluoromethoxy group at the meta position of the phenyl ring is expected to significantly influence its interaction with metabolic enzymes and subsequent degradation pathways.

Comprehensive in vitro studies using liver microsomes or specific isolated enzymes to fully elucidate the enzymatic biotransformation of this compound have not been extensively reported in the available scientific literature. It is plausible that enzymes involved in the catabolism of L-phenylalanine, such as phenylalanine hydroxylase, may exhibit altered activity towards this analog. The electron-withdrawing nature of the trifluoromethoxy group could potentially impact the rate and regioselectivity of hydroxylation reactions.

Future research in this area would likely involve incubating the compound with liver S9 fractions or purified enzymes to identify potential phase I and phase II metabolic reactions.

To date, there is a lack of published data identifying and characterizing the specific metabolites of this compound in biological systems. Hypothetically, potential metabolites could arise from hydroxylation of the aromatic ring, O-dealkylation of the trifluoromethoxy group, or further metabolism of the amino acid side chain. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the definitive identification of any resulting metabolites.

A theoretical table of potential metabolites is presented below based on common metabolic transformations of similar compounds.

| Potential Metabolite | Metabolic Reaction | Potential Analytical Signature (m/z) |

| Hydroxylated derivative | Aromatic Hydroxylation | [M+H]+ of parent + 16 |

| O-desmethylated derivative | O-dealkylation | [M+H]+ of parent - 14 |

| N-acetylated derivative | N-acetylation | [M+H]+ of parent + 42 |

This table is speculative and requires experimental validation.

The structural similarity of this compound to L-phenylalanine suggests a potential for interaction with endogenous phenylalanine metabolic pathways. It could act as a competitive inhibitor or a substrate for enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. researchgate.netnih.gov The presence of the trifluoromethoxy group may alter the binding affinity and catalytic efficiency of these enzymes.

Studies on other phenylalanine analogs have shown that modifications to the phenyl ring can significantly affect their interaction with metabolic enzymes. nih.gov For instance, halogenated derivatives of L-phenylalanine have been investigated for their neuroprotective actions, which are mediated through interactions with pathways involving glutamatergic synaptic transmission. nih.gov

The degradation pathways of aromatic amino acids have been studied in various model systems, from bacteria to algae. nih.govubc.ca For example, the anaerobic metabolism of L-phenylalanine in the denitrifying bacterium Thauera aromatica proceeds via benzoyl-CoA. nih.gov In some fungi, the degradation of L-phenylalanine can lead to the production of valuable aroma compounds like benzaldehyde. researchgate.net Investigating the degradation of this compound in such microbial systems could reveal novel biotransformation pathways and potentially lead to the biotechnological production of valuable fluorinated compounds.

Design, Synthesis, and Analysis of Analogs and Derivatives of 3 Trifluoromethoxy L Phenylalanine

Synthesis of Positional Isomers and Stereoisomers for Comparative Studies

The synthesis of positional and stereoisomers of trifluoromethoxylated phenylalanine is crucial for establishing structure-activity relationships (SAR). The location of the trifluoromethoxy group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter the molecule's conformation and interactions with biological targets. Similarly, the stereochemistry (L- or D-enantiomer) is a critical determinant of biological activity.

General synthetic strategies for fluorinated phenylalanines often involve the alkylation of a chiral glycine (B1666218) enolate equivalent with a corresponding substituted benzyl (B1604629) bromide. For instance, the asymmetric synthesis of fluorinated phenylalanine analogs can be achieved using a chiral Ni(II) complex of a Schiff base derived from glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone. This methodology has been successfully applied to the synthesis of various fluorinated aromatic amino acids and could be adapted for the synthesis of 3-(trifluoromethoxy)-L-phenylalanine and its isomers.

Another common approach is the asymmetric hydrogenation of a dehydroamino acid precursor. This method has been employed for the enantioselective synthesis of a variety of phenylalanine analogs containing different substituents on the aromatic ring. The synthesis of the requisite dehydroamino acid can be accomplished through the Erlenmeyer-Plöchl reaction, followed by catalytic hydrogenation using a chiral catalyst to introduce the desired stereochemistry at the alpha-carbon.

Enzymatic and chemoenzymatic methods also offer powerful routes to enantiomerically pure fluorinated amino acids. For example, D-amino acid transaminases have been engineered for the asymmetric synthesis of D-phenylalanines from their corresponding α-keto acids. Such biocatalytic approaches could potentially be applied to the synthesis of D-3-(trifluoromethoxy)phenylalanine, providing access to the opposite enantiomer for comparative studies.

While specific, detailed synthetic procedures for this compound are not extensively reported in readily accessible literature, the established methods for other fluorinated phenylalanines provide a clear roadmap for its preparation and that of its isomers.

Table 1: Synthetic Approaches for Fluorinated Phenylalanine Analogs

| Synthetic Method | Description | Key Features | Potential Applicability to this compound |

| Asymmetric Alkylation | Alkylation of a chiral glycine enolate equivalent with a substituted benzyl bromide. | High enantioselectivity, versatile. | Highly applicable for the synthesis of L- and D-isomers. |

| Asymmetric Hydrogenation | Hydrogenation of a dehydroamino acid precursor using a chiral catalyst. | High enantioselectivity, scalable. | Applicable, requires synthesis of the corresponding dehydroamino acid. |

| Biocatalysis | Use of enzymes such as transaminases or dehydrogenases for stereoselective synthesis. | High enantioselectivity, mild reaction conditions. | Potentially applicable for both L- and D-isomers, may require enzyme engineering. |

Rational Design of Functionalized Derivatives for Specific Research Applications

The trifluoromethoxy group's unique electronic properties and lipophilicity make this compound an attractive building block for the rational design of functionalized derivatives. The strong electron-withdrawing nature of the -OCF3 group can influence the pKa of the amino and carboxylic acid moieties and modulate the cation-π interactions of the aromatic ring.

In peptide and protein design, the incorporation of this compound can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. The increased lipophilicity can also improve cell membrane permeability, a desirable trait for peptide-based therapeutics. For example, fluorinated phenylalanine derivatives have been incorporated into peptides to enhance their stability and bioactivity.

Furthermore, the trifluoromethoxy group can serve as a sensitive 19F NMR probe for studying peptide and protein structure and dynamics. The unique chemical shift of the 19F nucleus in the -OCF3 group provides a clear spectroscopic window, allowing for the investigation of the local environment and conformational changes of the amino acid residue within a larger biomolecule.

Functionalized derivatives of this compound can also be designed as enzyme inhibitors. The trifluoromethoxy group can act as a bioisostere for other functional groups, such as a methyl or chloro group, while offering distinct electronic and steric properties that can be exploited to achieve high binding affinity and selectivity for a target enzyme. For instance, 2-(trifluoromethoxy)-L-phenylalanine has been incorporated into voltage-gated sodium channel blockers. researchgate.net

Comparative Analysis of Different Fluorine Substituents on Phenylalanine Scaffolds

The choice of fluorine substituent on the phenylalanine scaffold has a profound impact on the resulting molecule's properties. A comparative analysis of the trifluoromethoxy (-OCF3) group with other common fluorine substituents, such as a single fluorine atom (-F) and the trifluoromethyl group (-CF3), reveals distinct differences in their electronic and steric effects.

Electronic Effects: The trifluoromethoxy group is one of the most strongly electron-withdrawing groups used in medicinal chemistry, significantly more so than a single fluorine atom. mpg.de This strong inductive effect can alter the acidity and basicity of the amino acid, influence hydrogen bonding capabilities, and modulate the electrostatic potential of the aromatic ring. The trifluoromethyl group is also strongly electron-withdrawing, but the direct attachment of the oxygen atom in the trifluoromethoxy group leads to different resonance effects.

Lipophilicity: The trifluoromethoxy group is highly lipophilic, with a Hansch hydrophobicity parameter (π) significantly greater than that of a single fluorine atom and even the trifluoromethyl group. mpg.de This increased lipophilicity can enhance binding to hydrophobic pockets in proteins and improve membrane permeability.

Steric Profile: The trifluoromethoxy group is sterically larger than a single fluorine atom but is considered a bioisostere of the isopropyl group. The trifluoromethyl group is of a similar size. The specific placement of these groups on the phenyl ring (ortho, meta, or para) will further influence the steric interactions with binding partners.

Table 2: Comparison of Fluorine Substituents on Phenylalanine

| Substituent | Electronic Effect | Lipophilicity (Hansch π) | Steric Profile |

| -F | Moderately electron-withdrawing | +0.14 | Small |

| -CF3 | Strongly electron-withdrawing | +0.88 | Medium |

| -OCF3 | Very strongly electron-withdrawing | +1.04 | Medium |

Enantioselective Synthesis and Chiral Recognition in Derivatives

The synthesis of enantiomerically pure this compound is paramount for its application in biologically active molecules. As discussed in section 8.1, methods such as asymmetric alkylation and asymmetric hydrogenation are key strategies for achieving high enantioselectivity.

Chiral recognition of fluorinated phenylalanine derivatives is an important aspect of their analysis and application. Chiral chromatography, particularly using cyclodextrin-based stationary phases, is a powerful technique for separating enantiomers and determining enantiomeric purity. The interactions between the chiral stationary phase and the enantiomers of the fluorinated phenylalanine derivative allow for their differential retention and separation.

In biological systems, chiral recognition is fundamental. The L-enantiomer of an amino acid is typically the biologically active form, while the D-enantiomer may be inactive or even have undesirable effects. Therefore, the ability to selectively synthesize and analyze the L-isomer of 3-(trifluoromethoxy)-phenylalanine is critical for its development as a building block for pharmaceuticals and bioactive peptides.

Computational Design of Novel Trifluoromethoxylated Amino Acid Analogs

Computational methods play an increasingly important role in the design of novel amino acid analogs with desired properties. proteopedia.org Molecular modeling and quantum mechanical calculations can be used to predict the effects of trifluoromethoxy substitution on the structure, electronics, and reactivity of phenylalanine.

Docking and Binding Affinity Prediction: For the rational design of enzyme inhibitors or receptor ligands, computational docking studies can be performed to predict the binding mode and affinity of trifluoromethoxylated phenylalanine derivatives to a target protein. These studies can guide the selection of the optimal substitution pattern and functionalization to maximize biological activity.

Quantum Chemical Calculations: Quantum chemical calculations can provide insights into the electronic properties of trifluoromethoxylated phenylalanine, such as its electrostatic potential, dipole moment, and frontier molecular orbitals. This information can help in understanding and predicting its interactions with other molecules, including its potential to form hydrogen bonds, halogen bonds, and other non-covalent interactions.

By leveraging these computational approaches, researchers can accelerate the design and discovery of novel trifluoromethoxylated amino acid analogs with tailored properties for specific research applications, from drug discovery to materials science.

Advanced Research Methodologies Applied to 3 Trifluoromethoxy L Phenylalanine Studies

Computational Modeling and Molecular Dynamics Simulations of Modified Proteins

Computational modeling and molecular dynamics (MD) simulations serve as powerful predictive tools to investigate how the introduction of 3-(Trifluoromethoxy)-L-phenylalanine impacts protein structure, stability, and dynamics at an atomic level. nih.gov These in silico methods can guide experimental design and help interpret empirical data by providing a dynamic view of the modified protein.

The process begins with the development of accurate force field parameters for the non-canonical amino acid, as standard parameters for the 20 canonical amino acids are insufficient. nih.govacs.org This involves deriving atomic charges, bond lengths, angles, and dihedral terms that accurately represent the physicochemical properties of the trifluoromethoxy group. biorxiv.orgacs.org Once parameterized, the modified protein structure can be embedded in a simulated physiological environment (typically explicit water molecules and ions) and its movements tracked over time, often on the nanosecond to microsecond timescale. acs.org

MD simulations can predict several key properties:

Conformational Dynamics: The Root Mean Square Fluctuation (RMSF) of individual residues can highlight regions of altered flexibility. The trifluoromethoxy group, being bulkier and more lipophilic than a standard phenylalanine side chain, may restrict local backbone movement or induce conformational shifts in neighboring residues.

Solvent Interactions: Changes in the Solvent Accessible Surface Area (SASA) can indicate how the modification alters the protein's interaction with its aqueous environment, potentially influencing solubility and aggregation propensity.

Binding Site Architecture: For enzymes or receptors, simulations can model how the ncAA modifies the geometry and electrostatic potential of a binding pocket, predicting changes in ligand or substrate affinity.

| Parameter | Wild-Type Protein | Protein with this compound | Interpretation |

| Average RMSD (Å) | 1.5 ± 0.2 | 1.8 ± 0.3 | Slight decrease in overall structural stability. |

| Radius of Gyration (Å) | 15.2 ± 0.1 | 15.1 ± 0.1 | No significant change in protein compactness. |

| Average SASA (Ų) | 8500 ± 150 | 8750 ± 180 | Increased solvent exposure, potentially at the modification site. |

| RMSF of Residue 50 (Å) | 0.8 | 0.6 | Reduced flexibility at the site of incorporation. |

Structural Biology Approaches for Conjugate Characterization (e.g., X-ray Crystallography)

Structural biology techniques, preeminently X-ray crystallography, provide direct, high-resolution visualization of proteins containing this compound, confirming its incorporation and revealing its precise structural impact. nih.gov This method is considered the gold standard for determining the three-dimensional arrangement of atoms within a macromolecule. jic.ac.uk

The workflow involves several critical steps:

Crystallization: The purified protein containing the ncAA is screened against hundreds of chemical conditions to find one that promotes the formation of a well-ordered, single crystal. nih.gov This remains a significant bottleneck, as the altered surface properties imparted by the trifluoromethoxy group can affect the protein's ability to form the necessary crystal lattice contacts. nih.gov

X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. jic.ac.uk

Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map. jic.ac.uk The known amino acid sequence of the protein is then fitted into this map. The distinct, electron-rich trifluoromethoxy group should be clearly visible in a high-resolution map, providing unambiguous evidence of its incorporation and allowing for the precise determination of its orientation and interactions with surrounding residues.

| Parameter | Wild-Type Protein Crystal | Modified Protein Crystal |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=75.1, c=90.4 | a=50.5, b=74.9, c=90.8 |

| Resolution (Å) | 1.8 | 1.9 |

| R-work / R-free (%) | 18.5 / 21.3 | 19.2 / 22.5 |

| Average B-factor (Ų) | 25.4 | 28.1 |

Proteomic and Interactomic Analysis of Proteins Containing this compound

Proteomics provides the tools to confirm the incorporation of this compound on a global scale and to investigate its effect on protein-protein interaction (PPI) networks, a field known as interactomics. wikipedia.org Mass spectrometry (MS) is the core technology for these analyses. labome.com

To verify incorporation, a "bottom-up" proteomics approach is typically used. The protein of interest (or the entire proteome) is digested into smaller peptides by an enzyme like trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides. The presence of a peptide containing this compound will be identified by a characteristic mass shift compared to its wild-type counterpart, confirming successful incorporation. labome.com

To study the interactome, techniques such as affinity purification coupled with mass spectrometry (AP-MS) are employed. The modified protein, serving as "bait," is expressed in cells with a purification tag. The bait protein and its binding partners are then isolated and identified by MS. By comparing the interaction partners of the modified protein to those of the wild-type protein, researchers can identify PPIs that are gained or lost due to the presence of the trifluoromethoxy group. nih.gov This can reveal how the modification alters cellular signaling pathways or the assembly of protein complexes.

| Bait Protein | Interacting Protein | Fold Change (Modified vs. WT) | Functional Class | Interpretation |

| Target Protein-WT | Protein A | 1.0 | Kinase | Baseline interaction |

| Target Protein-Modified | Protein A | 0.2 | Kinase | Interaction disrupted |

| Target Protein-WT | Protein B | 1.0 | Adaptor | Baseline interaction |

| Target Protein-Modified | Protein B | 1.1 | Adaptor | Interaction unaffected |

| Target Protein-WT | Protein C | - | Chaperone | No interaction |

| Target Protein-Modified | Protein C | 15.4 | Chaperone | Novel interaction gained |

Biochemical and Cell-Based Assays for Functional Validation

Following computational and structural analysis, biochemical and cell-based assays are essential for validating the functional consequences of incorporating this compound. biopharmaspec.comamericanpeptidesociety.org These assays provide quantitative data on how the modification affects the protein's activity in both isolated systems and a living cellular context.

Biochemical Assays are performed in vitro using purified components. They are crucial for assessing direct effects on molecular function:

Enzyme Kinetics: If the modified protein is an enzyme, its catalytic efficiency can be measured by determining the Michaelis-Menten constants (Kₘ and k꜀ₐₜ). Changes in these parameters would indicate an alteration in substrate binding or catalytic turnover.

Binding Affinity Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can precisely measure the binding affinity (Kᴅ) between the modified protein and its interaction partners (e.g., other proteins, DNA, or small molecules).

Cell-Based Assays are performed using living cells and provide insights into the protein's function in a more physiologically relevant environment. danaher.com Examples include:

Reporter Gene Assays: If the protein is a transcription factor, its ability to activate gene expression can be measured by linking a reporter gene (like luciferase) to its target promoter.

Cell Viability/Proliferation Assays: If the protein is involved in cell growth or death pathways, its modification could alter cellular responses to certain stimuli, which can be quantified using assays that measure metabolic activity or cell count. oncolines.com

Thermal Shift Assays: Cellular thermal shift assays (CETSA) can measure changes in protein stability within the cell, which can be an indicator of altered ligand binding or protein-protein interactions.

| Assay Type | Parameter | Wild-Type Protein | Modified Protein | Conclusion |

| Biochemical | Binding Affinity (Kᴅ) | 100 nM | 500 nM | 5-fold reduction in binding affinity. |

| Cell-Based | IC₅₀ (Drug Response) | 10 µM | 50 µM | Reduced cellular sensitivity to the drug. |

High-Throughput Screening Approaches for Novel Interactions

High-throughput screening (HTS) methodologies enable the rapid testing of thousands to millions of compounds to identify novel interactions with a protein containing this compound. rsc.org This approach is particularly valuable for discovering new binding partners (be it proteins or small molecules) that may not have been predicted, or for identifying drugs that selectively target the modified protein.

The modified protein can be used as a target in various HTS formats:

Yeast Two-Hybrid (Y2H): This genetic method can be used to screen a library of potential protein partners ("prey") for interaction with the modified "bait" protein inside yeast cells. nih.gov

Phage Display: A library of peptides or antibodies displayed on the surface of bacteriophages is screened for binding to the immobilized modified protein. This can identify new peptide-based inhibitors or interaction motifs.

Small Molecule Screens: Large libraries of chemical compounds are screened for their ability to bind to or modulate the activity of the modified protein. Readouts are often based on fluorescence, luminescence, or Förster resonance energy transfer (FRET), allowing for rapid, automated measurements in microtiter plates. rsc.org

A successful HTS campaign can identify "hits"—molecules or proteins that interact with the modified target. These hits can serve as starting points for the development of selective therapeutic agents or as research tools to probe the unique biological functions conferred by the this compound modification.

| Hit Compound ID | Assay Type | Activity (IC₅₀) | Selectivity (vs. WT) |

| Cmpd-001 | FRET-based binding | 5.2 µM | 2-fold |

| Cmpd-002 | Enzymatic Inhibition | > 100 µM | - |

| Cmpd-003 | FRET-based binding | 0.8 µM | 25-fold |

| Cmpd-004 | FRET-based binding | 15.7 µM | 1.5-fold |

Future Directions and Emerging Research Frontiers

Expansion of Genetic Encoding to New Organisms and Cell Types

The ability to incorporate 3-(Trifluoromethoxy)-L-phenylalanine into proteins is no longer confined to model organisms like E. coli. Significant progress has been made in expanding the genetic code of more complex systems, including eukaryotic cells and multicellular organisms. nih.govcam.ac.uk This expansion is largely driven by the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs, such as those derived from the pyrrolysyl-tRNA synthetase (PylRS) system, which function independently of the host's translational machinery. cam.ac.uknih.gov

Researchers have successfully engineered PylRS variants that can charge tRNA with various phenylalanine analogues, enabling their site-specific incorporation in response to a nonsense codon, typically the amber stop codon (UAG). nih.govacs.org These systems have been demonstrated to be functional in mammalian cells, such as HEK293T cells, for the expression of proteins containing fluorinated phenylalanine residues. nih.gov The ability to introduce these ncAAs in mammalian systems opens the door to studying a vast array of clinically relevant proteins in their native cellular environment. nih.gov

Beyond single cells, the genetic code of multicellular organisms, such as the nematode Caenorhabditis elegans, has also been expanded to include unnatural amino acids. acs.org This breakthrough paves the way for in vivo studies of protein function and dynamics in the context of a whole organism's development and physiology. The continued development of more efficient and robust orthogonal translation systems will be crucial for the widespread adoption of this compound incorporation in a diverse range of organisms, from yeast to transgenic animals. cam.ac.uk

Table 1: Examples of Organisms and Cell Types for Genetic Code Expansion

| Organism/Cell Type | Key Achievements | Potential Applications with this compound |

| Escherichia coli | Well-established for high-yield production of proteins with ncAAs. researchgate.net | Large-scale production of proteins for structural and biophysical studies. |

| Mammalian Cells (e.g., HEK293T) | Successful incorporation of fluorinated phenylalanine analogs. nih.govacs.org | In-cell NMR studies of protein folding and dynamics, investigation of protein-drug interactions. |

| Caenorhabditis elegans | First demonstration of genetic code expansion in a multicellular organism. acs.org | In vivo studies of protein function during development and aging. |

| Yeast (Saccharomyces cerevisiae) | Orthogonal systems from E. coli can be adapted for use. cam.ac.uk | High-throughput screening of protein libraries containing the ncAA. |

Development of Multi-Functional Fluorinated Probes for Integrated Biological Studies

The trifluoromethoxy group of this compound offers a powerful spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the non-invasive monitoring of a protein's local environment, conformational changes, and interactions with other molecules. nih.gov Future research will focus on leveraging this property to create multi-functional probes for integrated biological studies.

By combining the ¹⁹F NMR reporting capabilities with other functionalities, it will be possible to obtain a more comprehensive picture of cellular processes. For instance, a protein containing this compound could also be engineered to include a fluorescent reporter or a photo-crosslinker. This would enable researchers to simultaneously track the protein's location and interactions within the cell using fluorescence microscopy while also obtaining detailed information about its conformational state through ¹⁹F NMR.

Furthermore, the development of probes that are sensitive to changes in the cellular environment, such as pH, redox state, or the presence of specific metabolites, is a promising avenue. The trifluoromethoxy group's NMR signal could be designed to respond to these changes, providing a dynamic readout of the intracellular environment in the immediate vicinity of the labeled protein. Such probes would be invaluable for dissecting complex signaling pathways and understanding how cellular conditions impact protein function. The design of sophisticated molecular probes that can offer multiple readouts of biological activity is a growing field. nih.gov

Applications in Advanced Synthetic Biology and Bio-Inspired Materials

Synthetic biology aims to design and construct new biological parts, devices, and systems. The incorporation of this compound into proteins can provide novel functionalities for the construction of advanced synthetic gene circuits and bio-inspired materials.